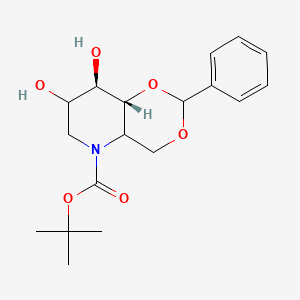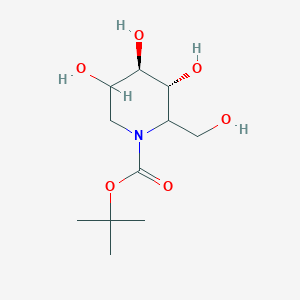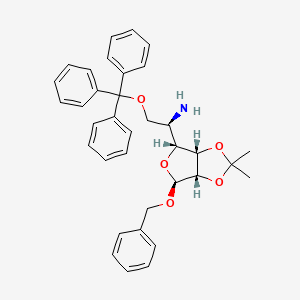
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester is a chemical compound commonly referred to as NOB-ester. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
NOB-ester has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NOB-ester is in the field of photochemistry. NOB-ester has been shown to exhibit unique photochemical properties that make it an ideal candidate for use in photoresponsive materials and devices.
In addition to photochemistry, NOB-ester has also been studied for its potential applications in drug delivery systems. The unique properties of NOB-ester make it an ideal candidate for use in targeted drug delivery systems, where drugs can be released in response to specific stimuli such as light.
Wirkmechanismus
The mechanism of action of NOB-ester is complex and not fully understood. However, it is believed that the photochemical properties of NOB-ester are due to the presence of a nitro group in the compound. When exposed to light, the nitro group undergoes a photochemical reaction that results in the release of the attached molecule.
Biochemical and Physiological Effects
NOB-ester has been shown to have minimal biochemical and physiological effects. However, studies have shown that NOB-ester can be toxic in high doses and should be handled with care in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NOB-ester in laboratory experiments is its unique photochemical properties. This makes it an ideal candidate for use in photoresponsive materials and devices. However, one of the main limitations of using NOB-ester is its toxicity in high doses, which can make it difficult to work with in laboratory settings.
Zukünftige Richtungen
There are several future directions for the study of NOB-ester. One potential direction is the development of more efficient and cost-effective synthesis methods for NOB-ester. Another potential direction is the further exploration of NOB-ester's potential applications in drug delivery systems and photoresponsive materials. Additionally, the study of NOB-ester's mechanism of action could lead to a better understanding of the compound's unique properties and potential applications.
Synthesemethoden
The synthesis of NOB-ester involves the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of a catalyst such as pyridine. The resulting product is then treated with 2-acetoxy-2-methyl-1-propanol to yield NOB-ester. This synthesis method has been well-established and is widely used in the production of NOB-ester for scientific research purposes.
Eigenschaften
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBYMHZCNFTRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700022 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester | |
CAS RN |
106685-67-0 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)



![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)